molecular formula C22H14ClF2N7S B10896467 4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10896467
M. Wt: 481.9 g/mol
InChI Key: YZGBMODQLDNPRD-UHFFFAOYSA-N
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Description

4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene likely involves multiple steps, including the formation of the pyrazole ring, introduction of the chloro and ethyl substituents, and the construction of the tetracyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
  • 4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClF2N7S

Molecular Weight

481.9 g/mol

IUPAC Name

4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C22H14ClF2N7S/c1-2-31-17(13(23)9-27-31)20-29-21-18-16(26-10-32(21)30-20)15-12(11-6-4-3-5-7-11)8-14(19(24)25)28-22(15)33-18/h3-10,19H,2H2,1H3

InChI Key

YZGBMODQLDNPRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6

Origin of Product

United States

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